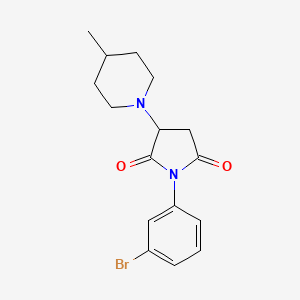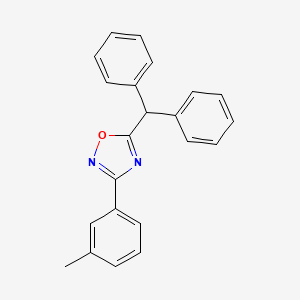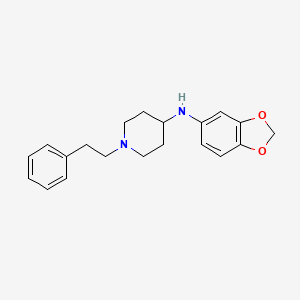
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide, also known as DT-010, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane carboxamides and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has also been shown to reduce oxidative stress and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide. One potential direction is to study its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This is then reacted with 2-amino-4-methylphenol to form N-(4-methylphenyl)-1-adamantanecarboxamide. The final step involves the reaction of this compound with m-chloroperbenzoic acid to form N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-15-2-4-19(5-3-15)23(20-6-7-27(25,26)14-20)21(24)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18,20H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUQFJDBJHMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
